Isoquinoline, 2-benzoyl-1,2-dihydro-
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Overview
Description
Isoquinolin-2(1H)-yl(phenyl)methanone is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline Isoquinolin-2(1H)-yl(phenyl)methanone is characterized by the presence of an isoquinoline ring fused with a phenyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-2(1H)-yl(phenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of isoquinolin-2(1H)-yl(phenyl)methanone may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-2(1H)-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline or phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of isoquinolin-2(1H)-yl(phenyl)methanol.
Reduction: Formation of isoquinolin-2(1H)-yl(phenyl)methane.
Substitution: Formation of halogenated derivatives such as isoquinolin-2(1H)-yl(phenyl)bromomethanone.
Scientific Research Applications
Isoquinolin-2(1H)-yl(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Isoquinolin-2(1H)-yl(phenyl)methanone is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of isoquinolin-2(1H)-yl(phenyl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The compound’s structure allows it to bind to the active sites of target proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Isoquinolin-1(2H)-yl(phenyl)methanone
- Isoquinolin-3(1H)-yl(phenyl)methanone
- Quinolin-2(1H)-yl(phenyl)methanone
Uniqueness
Isoquinolin-2(1H)-yl(phenyl)methanone is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the position of the methanone group influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development.
Properties
CAS No. |
50624-29-8 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1H-isoquinolin-2-yl(phenyl)methanone |
InChI |
InChI=1S/C16H13NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-11H,12H2 |
InChI Key |
UWXKXLUYRMXYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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